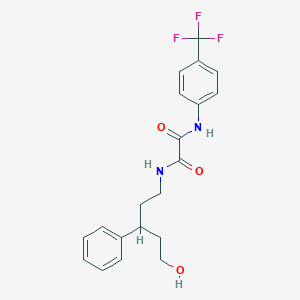
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(5-hydroxy-3-phenylpentyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has attracted attention in various scientific fields, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following functional groups:
- Hydroxy group : Contributes to its reactivity and solubility.
- Phenyl groups : Enhance its interaction with biological targets.
- Trifluoromethyl group : Imparts unique electronic properties, influencing biological activity.
The molecular formula is C20H21F3N2O4, and its IUPAC name is N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethyl)phenyl]oxamide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxy and trifluoromethoxy groups enhance binding affinity and reactivity, allowing the compound to modulate various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines .
Case Studies
-
Anticancer Activity :
A study investigated the effect of this compound on human cancer cell lines. The results showed that the compound induced apoptosis in breast cancer cells, with an IC50 value indicating effective growth inhibition at low concentrations . -
Mechanistic Insights :
Molecular docking studies revealed that the compound interacts with the active sites of target proteins involved in cancer progression. This interaction was confirmed through fluorescence resonance energy transfer (FRET) assays, highlighting its potential as a lead compound for drug development against cancer .
Research Findings Summary
属性
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-6-8-17(9-7-16)25-19(28)18(27)24-12-10-15(11-13-26)14-4-2-1-3-5-14/h1-9,15,26H,10-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHKNUFCIOOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














